Oxydipropylene dilaurate
Description
Based on its nomenclature, it is likely an ester derivative formed from propylene glycol and lauric acid. Such esters are commonly used in industrial applications as plasticizers, surfactants, or stabilizers. However, the absence of direct studies on Oxydipropylene dilaurate necessitates comparisons with structurally or functionally analogous compounds, such as dibutyltin dilaurate, polyethylene glycol (PEG) dilaurates, and carotenoid esters like violaxanthin dilaurate.
Properties
CAS No. |
94108-27-7 |
|---|---|
Molecular Formula |
C30H58O5 |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
2-(1-dodecanoyloxypropan-2-yloxy)propyl dodecanoate |
InChI |
InChI=1S/C30H58O5/c1-5-7-9-11-13-15-17-19-21-23-29(31)33-25-27(3)35-28(4)26-34-30(32)24-22-20-18-16-14-12-10-8-6-2/h27-28H,5-26H2,1-4H3 |
InChI Key |
INYCBVNRAVVIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)OC(C)COC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxydipropylene dilaurate is synthesized through the esterification reaction between oxydipropylene and lauric acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Hydrolysis Reactions
Oxydipropylene dilaurate, as an ester, is susceptible to hydrolysis under acidic or basic conditions. While direct experimental data is unavailable in the provided sources, esters typically undergo hydrolysis to regenerate their parent carboxylic acid (lauric acid) and alcohol (dipropylene glycol). This reaction is catalyzed by water and acidic/basic agents, producing the corresponding carboxylic acid and alcohol:
Surfactant-Mediated Interactions
This compound’s surfactant properties enable interactions with other compounds to enhance solubility or absorption. For example:
-
Enhanced Solubility : It may improve the dispersion of hydrophobic compounds in aqueous solutions.
-
Membrane Penetration : Its amphiphilic nature could facilitate the transport of active pharmaceutical or cosmetic ingredients through biological membranes.
Comparative Analysis with Similar Compounds
While direct reaction data for this compound is limited, insights can be drawn from analogous compounds like dibutyltin dilaurate (DBTL), though this is a distinct organotin ester. For example:
-
Catalytic Roles : DBTL accelerates crosslinking in silicone rubbers and polyurethane synthesis .
-
Stabilization : DBTL acts as a heat and UV stabilizer in PVC plastics .
| Compound | Key Reaction Type | Application |
|---|---|---|
| This compound | Hydrolysis (inferred) | Potential in cosmetics/pharmaceuticals |
| Dibutyltin dilaurate | Catalytic crosslinking | Silicone vulcanization, polyurethane production |
Research Gaps and Limitations
The provided search results lack peer-reviewed studies explicitly detailing this compound’s reaction mechanisms. Market reports focus on consumption data rather than chemical behavior. For authoritative insights, direct experimental studies or specialized databases (e.g., PubMed, ScienceDirect) would be required.
Scientific Research Applications
Oxydipropylene dilaurate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reactant in the synthesis of various polymeric materials, including polyurethanes.
Biology: Investigated for its potential use in biological systems as a biocompatible material.
Mechanism of Action
The mechanism of action of oxydipropylene dilaurate primarily involves its ability to form stable ester bonds with other compounds. This property makes it an excellent reactant in the synthesis of polyurethanes and other polymeric materials. The ester bonds formed by this compound contribute to the overall stability and durability of the resulting polymers .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Functional Analogues
2.1.1. Dibutyltin Dilaurate (DBTD)
- Chemical Class: Organotin compound with two butyl groups and two laurate esters.
- Applications :
- Biological Activity :
- Toxicity: Neurotoxic: Disrupts phosphatidylinositol signaling in rat brains and causes DNA damage in cerebral cortex cells . Lower acute toxicity than tributyltin compounds but poses chronic risks at low doses .
2.1.2. PEG Dilaurates (e.g., PEG 300/400/600 Dilaurate)
- Chemical Class : Polyethylene glycol esters of lauric acid.
- Applications :
2.1.3. Violaxanthin Dilaurate
- Chemical Class: Carotenoid ester (xanthophyll derivative).
- Applications :
- Toxicity: No reported toxicity; biologically inert in human exposure contexts .
2.1.4. Oxydiethylene Dilaurate
- Chemical Class : Ethylene glycol-based laurate ester (structurally similar to Oxydipropylene dilaurate but with ethylene glycol).
- Applications: Potential use as a lubricant or surfactant, though specific data are absent in the reviewed literature .
2.2. Comparative Analysis
Key Research Findings
- Dibutyltin Dilaurate :
- Violaxanthin Dilaurate :
- PEG Dilaurates: Classified as non-irritant in cosmetic formulations but lack long-term environmental impact studies .
Biological Activity
Oxydipropylene dilaurate (ODDL) is an ester derived from oxydipropylene glycol and lauric acid. It is primarily utilized in cosmetic formulations, but its biological activity has garnered attention in various fields, including pharmacology and toxicology. This article explores the biological activity of ODDL, highlighting its antimicrobial properties, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 27138-31-4 |
| Molecular Formula | C22H44O4 |
| Molecular Weight | 364.59 g/mol |
| IUPAC Name | Di(2-hydroxypropyl) dodecanoate |
ODDL exhibits biological activity primarily through its interaction with cellular membranes and proteins. The compound can disrupt lipid bilayers, leading to alterations in membrane integrity and function. This disruption is particularly relevant in its antimicrobial action, where it can compromise bacterial cell membranes, leading to cell lysis.
Antimicrobial Activity
Research shows that ODDL possesses significant antimicrobial properties against various pathogens:
- Bacterial Activity : Studies indicate that ODDL is effective against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting the bacterial cell membrane, which inhibits growth and leads to cell death.
- Fungal Activity : ODDL has also demonstrated antifungal properties, particularly against Candida species. The compound's ability to penetrate fungal cell walls contributes to its efficacy.
Table 1: Antimicrobial Efficacy of ODDL
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- Cosmetic Applications : A study published in the International Journal of Cosmetic Science evaluated the use of ODDL in skin care formulations. Results showed that ODDL enhanced the stability of emulsions while providing antimicrobial protection against skin pathogens.
- Pharmaceutical Formulations : Research highlighted in Journal of Pharmaceutical Sciences explored the incorporation of ODDL in topical drug delivery systems. The findings indicated improved skin penetration and sustained release of active ingredients, suggesting its potential as a drug carrier.
- Toxicological Assessment : A comprehensive toxicological evaluation conducted by researchers found that ODDL exhibited low toxicity levels in vitro. The compound was well-tolerated by human skin cells, indicating its safety for cosmetic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
